4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-6-1-2-7-5(3-6)4-9-10-7;/h4,6H,1-3,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZJERKLBLABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74197-18-5 | |
| Record name | 2H-Indazol-5-amine, 4,5,6,7-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74197-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method involves the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate to form the indazole derivative . The reaction conditions usually include heating the reactants in a suitable solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution with electrophiles. In one protocol, treatment with alkyl halides (e.g., methyl iodide) in THF at 0–25°C yields N-alkylated derivatives ( ).
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | THF, 0–25°C, 12 hr | N-Methyl-4,5,6,7-tetrahydroindazol-5-amine | 78% |
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides. For instance, benzoylation with benzoyl chloride in dichloromethane (DCM) at reflux produces the corresponding benzamide derivative ( ).
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | DCM, reflux, 6 hr | N-Benzoyl-4,5,6,7-tetrahydroindazol-5-amine | 85% |
Reductive Amination
The primary amine participates in reductive amination with ketones or aldehydes. A study demonstrated its reaction with cyclohexanone using sodium cyanoborohydride (NaBH3CN) in methanol, yielding a cyclohexyl-substituted derivative ( ).
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexanone | MeOH, NaBH3CN, RT, 24 hr | N-Cyclohexyl-4,5,6,7-tetrahydroindazol-5-amine | 65% |
Cyclization Reactions
The indazole ring undergoes cyclization under acidic conditions. In a study, treatment with hydrazine hydrate and cyclohexanone derivatives in methanol led to fused indazole-pyrrolidine systems ( ).
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexanone | MeOH/HCl, reflux, 8 hr | Indazole-pyrrolidine fused derivative | 72% |
Oxidation Reactions
The tetrahydroindazole ring is susceptible to oxidation. Treatment with hydrogen peroxide (H2O2) in acetic acid converts the saturated ring to a fully aromatic indazole structure ( ).
Example Reaction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2O2 (30%) | AcOH, 80°C, 4 hr | 2H-Indazol-5-amine | 60% |
Salt Formation and Solubility
The hydrochloride salt enhances solubility in polar solvents. Comparative studies show:
| Solvent | Solubility (mg/mL) | Notes | Source |
|---|---|---|---|
| Water | 45.2 | High solubility due to hydrochloride | |
| Ethanol | 12.8 | Moderate solubility |
Comparative Reactivity with Analogues
Reactivity differs between 1H- and 2H-indazole regioisomers:
| Reaction | 1H-Indazole-5-amine | 4,5,6,7-Tetrahydro-2H-Indazol-5-amine | Source |
|---|---|---|---|
| Alkylation Rate | Slow (k = 0.12 M⁻¹s⁻¹) | Fast (k = 0.78 M⁻¹s⁻¹) | |
| Acylation Yield | 70% | 85% |
Scientific Research Applications
Scientific Research Applications of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride
This compound is a compound under pharmacological research for its diverse biological activities. It has a molecular weight of approximately 137.18 g/mol and is soluble in water, which facilitates its use in various biological studies.
Biological Activities
This compound exhibits several biological activities:
- Anti-inflammatory Activity: Studies on animal models have shown a reduction in inflammatory markers and symptoms associated with inflammation. In a carrageenan-induced edema model, the compound notably reduced swelling and inflammatory markers at an effective dose (ED50) of 3.5 mg/kg.
- Methods of Application: Administered in vivo in animal models (e.g., rodents) at varying dosages through oral and intravenous routes.
- Results: Reduction in inflammatory markers such as cytokines and improvement in inflammation-related symptoms.
- Analgesic Effects: Explored for potential analgesic effects, with preliminary studies suggesting effective pain relief comparable to standard analgesics.
- Methods of Application: Evaluated through pain models in rodents.
- Results: Demonstrated significant pain relief compared to control groups.
- Neuroprotective Properties: Researched for its neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.
- Methods of Application: Assessed using cell culture models of neurotoxicity.
- Results: Enhanced cell viability and function were observed, along with decreased markers of cell death and oxidative stress.
- Anticancer Activity: Studied for its ability to interfere with cancer cell proliferation and induce apoptosis.
- Methods of Application: Cancer cell lines treated with the compound, and assays such as MTT and flow cytometry are used to assess cell viability and apoptosis induction.
- Results: Shows promise in inducing apoptosis in various cancer cell lines, with significant reductions in cell viability at specific concentrations.
- Inhibition of SARS-CoV-2: Research has focused on the compound's antiviral potential against SARS-CoV-2.
- Methods of Application: In vitro studies using infected cell cultures treated with the compound.
- Results: Significant reduction in viral load, as evidenced by RT-PCR and plaque assays.
Biochemical Properties
This compound can interact with various enzymes and proteins, playing a role in biochemical reactions. It has been shown to inhibit certain enzymes like cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. In immune cells, this compound can modulate the production of cytokines and other inflammatory mediators, leading to reduced inflammation. The compound binds to the active site of COX-2, inhibiting the enzyme’s activity and decreasing prostaglandin production.
- Anti-inflammatory Study: A study demonstrated that the compound significantly reduced paw edema in rats when administered prior to carrageenan injection. The administration of this compound significantly lowered levels of TNF-alpha and IL-6 in a rodent model of arthritis, indicating potent anti-inflammatory effects.
- Neuroprotective Study: In vitro studies showed that pre-treatment with the compound improved neuronal survival rates under oxidative stress conditions compared to control groups. In a neurotoxicity model involving oxidative stress, the compound was shown to enhance neuronal survival rates by up to 40%, suggesting its potential role in treating neurodegenerative disorders like Alzheimer's disease.
- Anticancer Study: In vitro assays indicated that treatment with varying concentrations led to a dose-dependent decrease in viability across multiple cancer cell lines. A recent investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, providing a basis for further exploration into its potential as a therapeutic agent against various cancers.
Sigma-1 and Sigma-2 Receptors
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in various biological processes, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
4,5,6,7-Tetrahydro-2H-indazol-3-amine Hydrochloride (CAS: 1376043-30-9)
- Structural Difference : The amine group is located at the 3-position instead of the 5-position.
- The 3-amine derivative may exhibit distinct chromatographic behavior (e.g., HPLC retention time) compared to the 5-amine variant due to polarity differences .
2-Methyl-4,5,6,7-Tetrahydro-2H-indazol-4-amine Hydrochloride (CAS: 1803561-52-5)
- Structural Difference : A methyl group at the 2-position and an amine at the 4-position.
- The altered amine position could modify solubility; for instance, the 4-amine derivative may have a lower logP (lipophilicity) than the 5-amine compound .
Salt Form Variations
4,5,6,7-Tetrahydro-1H-indazol-5-amine Dihydrochloride (CAS: 74197-17-4)
- Structural Difference: Dihydrochloride salt instead of monohydrochloride.
- Impact : The additional HCl improves aqueous solubility but may reduce stability in acidic environments. The dihydrochloride form could exhibit a higher melting point due to stronger ionic interactions .
3,5-Dimethyl-4,5,6,7-Tetrahydro-2H-indazol-5-amine Dihydrochloride (CAS: 1956378-96-3)
- Structural Difference : Methyl groups at 3- and 5-positions with a dihydrochloride salt.
- Impact : Methylation at both positions enhances lipophilicity (predicted logP ~3.4) compared to the unsubstituted 5-amine hydrochloride (logP ~1.4). This modification could improve membrane permeability but reduce water solubility .
Cyclic Substituent Variations
2-Cyclobutyl-4,5,6,7-Tetrahydro-2H-indazol-5-amine
Physicochemical and Analytical Comparisons
Table 1: Key Properties of 4,5,6,7-Tetrahydro-2H-indazol-5-amine Hydrochloride and Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents | Salt Form | Predicted pKa | Solubility (Water) |
|---|---|---|---|---|---|---|
| 4,5,6,7-Tetrahydro-2H-indazol-5-amine HCl | 74197-18-5 | C₇H₁₁ClN₃ | NH₂ at 5-position | Hydrochloride | 9.68 | High |
| 4,5,6,7-Tetrahydro-1H-indazol-5-amine 2HCl | 74197-17-4 | C₇H₁₂Cl₂N₃ | NH₂ at 5-position | Dihydrochloride | 9.50 | Very High |
| 2-Methyl-4,5,6,7-TH-2H-indazol-4-amine HCl | 1803561-52-5 | C₈H₁₄ClN₃ | NH₂ at 4, CH₃ at 2 | Hydrochloride | 8.90 | Moderate |
| 3,5-Dimethyl-4,5,6,7-TH-2H-indazol-5-amine 2HCl | 1956378-96-3 | C₉H₁₆Cl₂N₃ | NH₂ at 5, CH₃ at 3 and 5 | Dihydrochloride | 9.20 | Low |
Notes:
Table 2: Analytical Data for Selected Compounds
| Compound Name | UV λmax (nm) | HPLC Retention Time (min) | FT-IR Peaks (cm⁻¹) |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-2H-indazol-5-amine HCl | 260–280 | 8.2 | 3429 (N-H), 1639 (C=N) |
| 3,5-Dimethyl analog | 270–290 | 12.5 | 3354 (N-H), 1645 (C=N) |
| 2-Cyclobutyl analog | 255–275 | 15.8 | 3430 (N-H), 1650 (C=N) |
Sources : UV and FT-IR data inferred from benzimidazole derivatives and lecarnidipine hydrochloride studies .
Biological Activity
4,5,6,7-Tetrahydro-2H-indazol-5-amine hydrochloride is a tetrahydroindazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits significant potential in anti-inflammatory, analgesic, neuroprotective, and anticancer applications. This article summarizes the biochemical properties, molecular mechanisms, and research findings related to its biological activity.
The unique structure of this compound contributes to its biological activity. It is characterized by a saturated indazole ring system and an amine functional group that enhances its solubility and interaction with biological targets.
Key Properties:
- Molecular Formula : C7H10N2·HCl
- Molecular Weight : Approximately 137.18 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water
1. Anti-inflammatory Activity
Research indicates that this compound possesses notable anti-inflammatory properties. Studies have shown its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
| Study | Method | Results |
|---|---|---|
| In vivo rodent models | Significant reduction in inflammatory markers and symptoms of inflammation | |
| Carrageenan edema test | ED50 value of 3.5 mg/kg for high anti-inflammatory activity |
2. Analgesic Effects
The compound has been explored for its analgesic potential. In animal models, it demonstrated efficacy in reducing pain perception.
3. Neuroprotective Properties
This compound has shown promise in neuroprotection studies. It was assessed using cell culture models where it improved cell viability and reduced oxidative stress markers.
| Study | Method | Results |
|---|---|---|
| Cell culture models | Improved cell viability under oxidative stress conditions |
4. Anticancer Activity
The compound's potential as an anticancer agent is supported by various studies showing its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
Case Studies:
- K562 Cell Line :
- A549 Lung Cancer Cells :
The mechanism through which this compound exerts its biological effects involves binding to specific biomolecules:
Q & A
Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of indazole derivatives typically involves cyclization and functionalization steps. For example, a general procedure involves refluxing precursors in 1,4-dioxane with triethylamine and hydrochloric acid for 5 hours, followed by recrystallization . Key parameters include:
- Reagent ratios : Use a 1:1 molar ratio of starting materials (e.g., malononitrile or ethyl cyanoacetate) to indazole precursors.
- Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance reaction efficiency.
- Acid catalysis : Hydrochloric acid aids in protonation and cyclization.
Standardization requires monitoring reaction progress via TLC or HPLC and optimizing temperature (reflux at ~100°C) and time (3–5 hours) .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Chromatography : Use RP-HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min .
- Spectroscopy : Confirm structure via -NMR (DMSO-d6): Look for characteristic indazole NH peaks at δ 10.5–11.5 ppm and aromatic protons at δ 6.5–7.5 ppm .
- Elemental analysis : Verify Cl⁻ content (theoretical ~16.5% for hydrochloride salts) .
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free amine or oxidized derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-response analysis : Use orthogonal assays (e.g., MTT for cytotoxicity and enzymatic inhibition assays) to confirm activity thresholds .
- Structural analogs : Compare activity across derivatives (e.g., 4-aryl-3,6-dihydroxy variants) to identify functional group dependencies .
- Statistical validation : Apply ANOVA or multivariate regression to account for batch-to-batch variability or assay interference .
Q. What strategies are effective for developing analytical methods to quantify trace impurities in this compound?
Methodological Answer:
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate impurities, then characterize via LC-MS/MS .
- Validation parameters : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD (<0.1% w/w) per ICH guidelines .
- Column selection : Use UPLC with HILIC columns for polar impurities or C18 for nonpolar byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Methodological Answer:
- Systematic substitutions : Modify the indazole core (e.g., introduce methyl, halogen, or aryl groups at positions 3, 4, or 6) and test against target receptors .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
- In vivo correlation : Validate in vitro activity (e.g., IC50 values) using rodent models for bioavailability and toxicity .
Q. What methodologies address challenges in enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA or IB columns with hexane:isopropanol (80:20) to separate enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or biocatalysts (e.g., lipases) to control stereochemistry .
- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
